2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate can be achieved through esterification reactions. One possible route involves the reaction of 4-bromobenzoyl chloride with 2-methoxyphenylacetic acid in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate may have various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The enone moiety can participate in Michael addition reactions, which are important in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
- 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
- 2-(4-methylphenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate may impart unique reactivity and biological activity compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-22-17-5-3-2-4-14(17)8-11-18(21)23-12-16(20)13-6-9-15(19)10-7-13/h2-11H,12H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVAMNCNPZXDMA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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